

Technical Support Center: Prusogliptin and Hypoglycemia Risk Assessment

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Compound of Interest

Compound Name: DBPR108

Cat. No.: B606979

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This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of high-dose Prusogliptin. The following content addresses potential issues related to minimizing hypoglycemia risk during pre-clinical and clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism by which Prusogliptin regulates glucose levels?

A1: Prusogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] DPP-4 is an enzyme that inactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).[2] By inhibiting DPP-4, Prusogliptin increases the levels of active GLP-1 and GIP.[1] These incretins then stimulate insulin secretion from pancreatic β -cells and suppress glucagon release from α -cells in a glucose-dependent manner. This means that insulin release is primarily triggered when blood glucose levels are elevated, thus inherently reducing the risk of hypoglycemia.[3]

Q2: Is there a heightened risk of hypoglycemia when using Prusogliptin at higher doses?

A2: Clinical trial data suggests a potential dose-dependent increase in mild hypoglycemia, although the overall incidence remains low. In a 12-week, phase II clinical trial of Prusogliptin (**DBPR108**) monotherapy, mild hypoglycemia was reported in the 200 mg dose group. However, the overall incidence of adverse events, including hypoglycemia, was not significantly

different from placebo, except for the highest dose tested.[4] Phase I and III trials with doses up to 200mg have also indicated that Prusogliptin is well-tolerated.[5][6]

Q3: How does the risk of hypoglycemia with Prusogliptin compare to other anti-diabetic agents?

A3: As a DPP-4 inhibitor, Prusogliptin's glucose-dependent mechanism of action confers a lower risk of hypoglycemia compared to insulin secretagogues like sulfonylureas, which stimulate insulin release irrespective of blood glucose levels.[3] The risk of hypoglycemia with Prusogliptin monotherapy is considered low and comparable to placebo.[1] However, the risk may increase when Prusogliptin is used in combination with insulin or sulfonylureas.

Q4: What are the key experimental models to assess the hypoglycemic potential of high-dose Prusogliptin?

A4: The gold-standard method for assessing insulin sensitivity and hypoglycemia risk in vivo is the hyperinsulinemic-euglycemic clamp technique.[7] This method allows for the precise measurement of glucose disposal rates under controlled hyperinsulinemic conditions. Additionally, continuous glucose monitoring (CGM) in animal models and human clinical trials provides real-time, comprehensive data on glycemic variability and the incidence and duration of hypoglycemic events.[8]

Troubleshooting Guides

Problem 1: Observing unexpected hypoglycemia in an animal model treated with high-dose Prusogliptin.

- Possible Cause 1: Concomitant Medications. Are the animals receiving any other medications? Certain drugs can potentiate the effects of DPP-4 inhibitors or independently lower blood glucose.
 - Troubleshooting Step: Review all administered compounds. If possible, conduct a washout period and re-administer Prusogliptin as a monotherapy.
- Possible Cause 2: Animal Strain and Metabolic State. Different animal strains have varying sensitivities to anti-diabetic agents. The fasting state of the animals can also significantly impact glucose levels.

- Troubleshooting Step: Ensure consistent fasting periods across all experimental groups. Document the strain, age, and metabolic characteristics of the animals. Consider conducting dose-response studies in different strains.
- Possible Cause 3: Off-target effects at high concentrations. While Prusogliptin is a selective DPP-4 inhibitor, supra-pharmacological doses could potentially have off-target effects.
 - Troubleshooting Step: Perform in vitro selectivity profiling against a panel of related enzymes and receptors to confirm target engagement at the concentrations observed in vivo.

Problem 2: Difficulty in differentiating between mild, asymptomatic hypoglycemia and euglycemia using intermittent blood glucose measurements.

- Possible Cause: Infrequent Sampling. Intermittent blood glucose readings may miss transient hypoglycemic episodes, especially those that are mild and quickly resolved.
 - Troubleshooting Step: Implement continuous glucose monitoring (CGM) for a more detailed and accurate assessment of glycemic profiles. This will provide data on the frequency, duration, and nadir of hypoglycemic events.
- Possible Cause 2: Assay Variability. Inaccurate or imprecise glucose measurement tools can lead to misleading results.
 - Troubleshooting Step: Calibrate all glucose monitoring equipment regularly. Use a reference laboratory method to validate the accuracy of point-of-care or CGM devices.

Quantitative Data Summary

The following table summarizes the incidence of hypoglycemia from a 12-week, randomized, double-blind, placebo-controlled, phase II clinical trial of Prusogliptin (**DBPR108**) monotherapy in patients with type 2 diabetes.[4]

Treatment Group	Number of Patients (n)	Incidence of Mild Hypoglycemia
Placebo	67	Not Reported
Prusogliptin 50 mg	68	Not Reported
Prusogliptin 100 mg	67	Not Reported
Prusogliptin 200 mg	69	Yes (Incidence not statistically significant vs. placebo)

Experimental Protocols

Protocol 1: Hyperinsulinemic-Euglycemic Clamp for Hypoglycemia Risk Assessment

Objective: To assess whole-body insulin sensitivity and the potential for a test compound (e.g., high-dose Prusogliptin) to induce hypoglycemia under conditions of high insulin.

Methodology:

- Animal Preparation:
 - Surgically implant catheters in the carotid artery (for blood sampling) and jugular vein (for infusions) of conscious, unrestrained rodents.[\[7\]](#)
 - Allow a recovery period of 5-7 days post-surgery.
 - Fast the animals overnight (maximum 16 hours) before the clamp procedure.[\[9\]](#)
- Basal Period (t = -90 to 0 min):
 - Initiate a continuous infusion of a glucose tracer (e.g., $[3-^3\text{H}]$ glucose) to measure basal hepatic glucose production.
 - Collect blood samples at the end of the basal period to determine baseline glucose, insulin, and tracer levels.[\[9\]](#)

- Experimental Period (t = 0 to 120 min):
 - Administer the test compound (high-dose Prusogliptin) or vehicle at t = 0 min.
 - Begin a primed-continuous infusion of human insulin to achieve a state of hyperinsulinemia.[9]
 - Monitor blood glucose every 5-10 minutes.
 - Infuse a variable rate of 20% dextrose solution to maintain euglycemia (normal blood glucose levels). The glucose infusion rate (GIR) is the primary outcome measure of insulin sensitivity.[7]
 - A significant decrease in the required GIR in the Prusogliptin group compared to the control group, or the inability to maintain euglycemia without a high GIR, would indicate an increased risk of hypoglycemia.
- Data Analysis:
 - Calculate the GIR required to maintain euglycemia.
 - Determine the rate of whole-body glucose turnover and hepatic glucose production using the glucose tracer data.

Protocol 2: Continuous Glucose Monitoring (CGM) in Clinical Trials

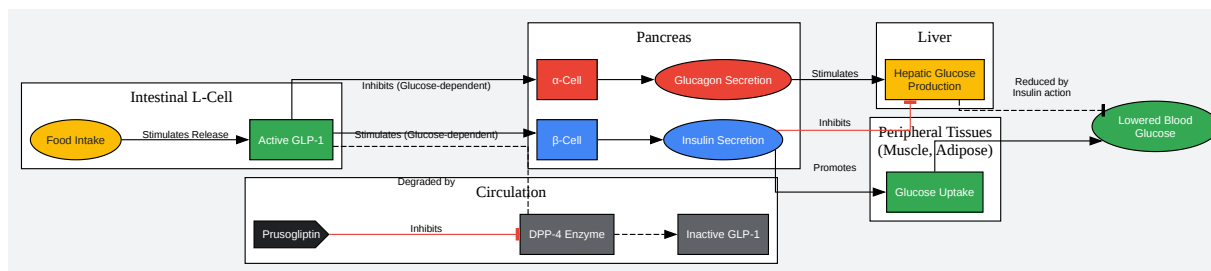
Objective: To continuously monitor interstitial glucose levels to obtain a detailed assessment of glycemic variability and the incidence of hypoglycemia following Prusogliptin administration.

Methodology:

- Device Insertion and Calibration:
 - Insert a CGM sensor (e.g., Dexcom G7) into the subcutaneous tissue of the upper arm or abdomen of the study participant.[10]
 - Allow for the device's warm-up period as specified by the manufacturer.

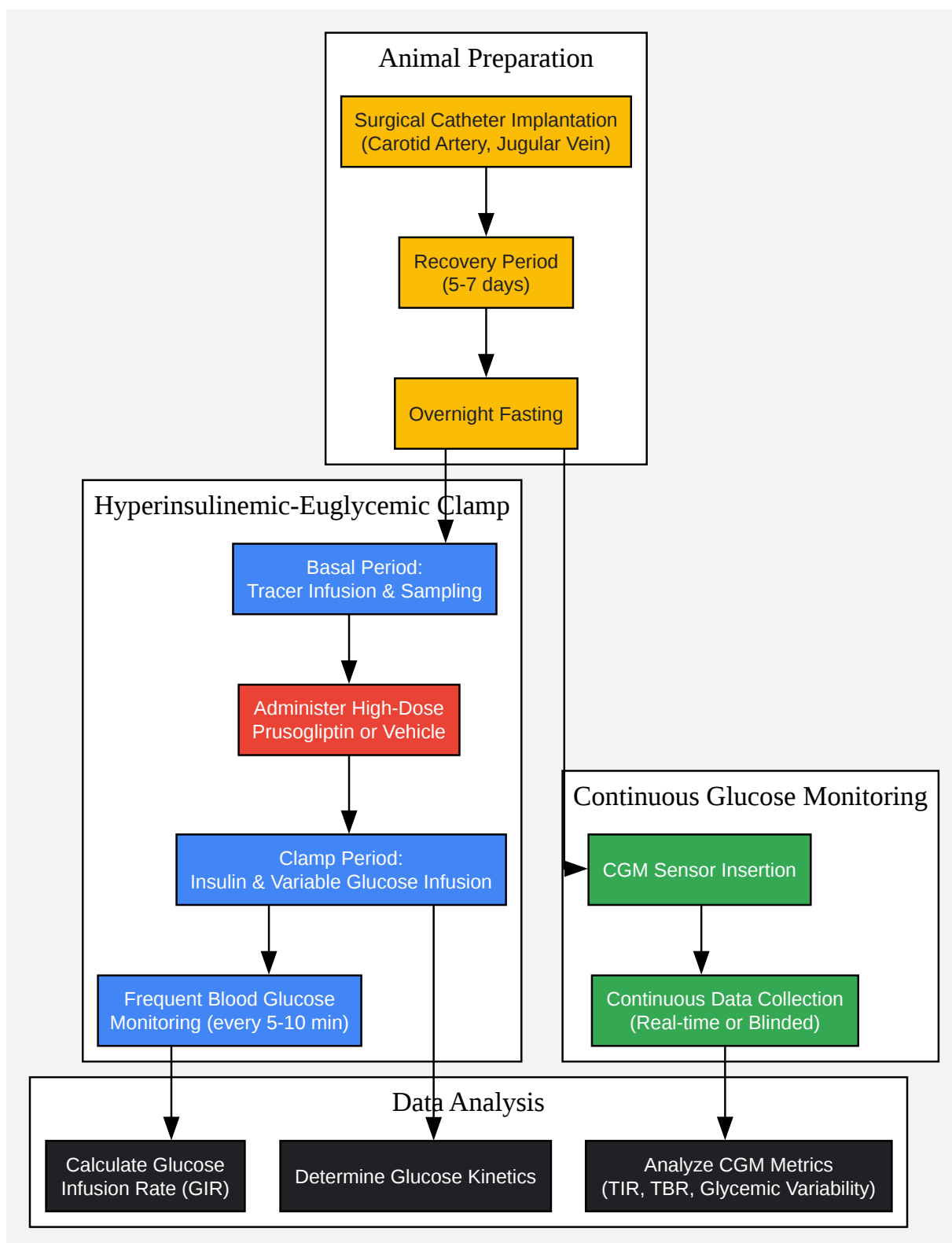
- Calibrate the CGM device with point-of-care glucose (POC-G) measurements as required.
- Data Collection:
 - The CGM device will automatically measure and record interstitial glucose levels at regular intervals (e.g., every 5 minutes).[\[10\]](#)
 - Data is transmitted to a receiver or a smart device for real-time monitoring and data storage.
- Blinding and Alarms:
 - For blinded studies, the real-time glucose readings can be masked from the participant and study staff.
 - Set alarms for predefined hypoglycemic thresholds (e.g., Level 1: <70 mg/dL; Level 2: <54 mg/dL) to ensure participant safety.
- Data Analysis:
 - Analyze the CGM data to determine key metrics, including:
 - Time in Range (TIR): Percentage of time spent within the target glucose range.
 - Time Below Range (TBR): Percentage of time spent below the hypoglycemic threshold.
[\[10\]](#)
 - Frequency and duration of hypoglycemic events.
 - Glycemic variability indices (e.g., standard deviation, coefficient of variation).

Visualizations



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Caption: Prusogliptin's DPP-4 inhibition enhances incretin effects.



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Caption: Workflow for assessing hypoglycemia risk of Prusogliptin.

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